molecular formula C9H5BrFNO B1520184 3-Bromo-8-fluoro-4-hydroxyquinoline CAS No. 1065087-83-3

3-Bromo-8-fluoro-4-hydroxyquinoline

Cat. No. B1520184
CAS RN: 1065087-83-3
M. Wt: 242.04 g/mol
InChI Key: PXKSZDKDNPVFPM-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoro-4-hydroxyquinoline is a chemical compound with the empirical formula C9H5BrFNO . It has a molecular weight of 242.04 and is a solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Oc1c(Br)cnc2c(F)cccc12 . This indicates that the molecule contains a bromine atom at the 3rd position, a fluorine atom at the 8th position, and a hydroxy group at the 4th position of the quinoline ring.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 242.04 , and its empirical formula is C9H5BrFNO .

Scientific Research Applications

Synthesis and Metal Complex Formation

3-Bromo-8-fluoro-4-hydroxyquinoline and its derivatives serve as key ligands in the synthesis of metal complexes, demonstrating significant cytotoxic activities against various cancer cell lines. These compounds, by virtue of their structural configuration, enable the formation of complexes with metals like Co(III), Ni(II), and Cu(II), showcasing enhanced antiproliferative activity, particularly against breast cancer cell lines such as MCF-7. The coordination chemistry of these complexes often involves a tridentate NNS fashion around the metal centers, influencing the overall geometry and potentially the biological activity of these complexes (Kotian et al., 2021).

Antiviral Properties

Derivatives of this compound have been synthesized and evaluated as potent inhibitors against 2009 pandemic H1N1 influenza A endonuclease. The structural modifications of these compounds have been crucial in enhancing their inhibitory action, demonstrating the potential for the development of new antiviral drugs (Sagong et al., 2013).

Corrosion Detection

In the field of materials science, this compound derivatives, particularly 8-hydroxyquinoline (8-HQ), have been utilized as fluorescent indicators for detecting corrosion in metals. These compounds, when integrated into coatings such as epoxy, can signal the presence of Fe2+/Fe3+ ions produced during the corrosion process through a fluorescence turn-on mechanism. This application underscores the utility of these compounds in monitoring the integrity of metal structures and preventing corrosion-related failures (Roshan et al., 2018).

Fluorescence-Based Sensing

The extended conjugated fluorophores derived from 8-hydroxyquinoline, including those involving 3-Bromo-8-fluoro substitutions, have been designed for fluorescence-based sensor arrays. These compounds are optimized for turn-on and ratiometric sensing of cations, showcasing their utility in detecting and differentiating between various metal ions based on changes in the blue and green channels of the RGB signal (Palacios et al., 2007).

Photolabile Protecting Groups

This compound-based compounds have been explored as photolabile protecting groups for controlled release studies. These compounds exhibit greater single-photon quantum efficiency compared to other photolabile groups and possess sufficient sensitivity to multiphoton-induced photolysis for in vivo applications. Their increased solubility and low fluorescence render them useful in biological studies for the controlled release of bioactive molecules (Fedoryak et al., 2002).

Safety and Hazards

The safety information available indicates that 3-Bromo-8-fluoro-4-hydroxyquinoline may be harmful if swallowed and causes serious eye damage . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for 3-Bromo-8-fluoro-4-hydroxyquinoline are not mentioned in the sources I found, quinoline derivatives are of interest in various fields of research due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as a scaffold for leads in drug discovery . Therefore, future research may focus on exploring the potential applications of this compound in these areas.

Biochemical Analysis

Biochemical Properties

3-Bromo-8-fluoro-4-hydroxyquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme topoisomerase, which is crucial for DNA replication and transcription. The compound inhibits the activity of topoisomerase by binding to its active site, preventing the enzyme from unwinding DNA strands. Additionally, this compound has been shown to interact with certain kinases, affecting phosphorylation processes essential for cell signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating the p53 pathway, a critical regulator of cell cycle and apoptosis. Furthermore, this compound affects the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. For example, it binds to the active site of topoisomerase, inhibiting its activity and preventing DNA replication. Additionally, this compound can modulate the activity of kinases, leading to changes in phosphorylation patterns and subsequent alterations in cell signaling pathways. These interactions result in changes in gene expression, particularly those genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can lead to sustained inhibition of topoisomerase activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits topoisomerase activity, leading to reduced tumor growth in cancer models. At higher doses, this compound can cause significant toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and alter metabolite levels, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in the nucleus, where it exerts its inhibitory effects on topoisomerase. Additionally, the compound can be transported to other cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it may exert additional effects on cellular processes .

properties

IUPAC Name

3-bromo-8-fluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSZDKDNPVFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671082
Record name 3-Bromo-8-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065087-83-3
Record name 3-Bromo-8-fluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1065087-83-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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